(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Catalog No.
S531433
CAS No.
55466-04-1
M.F
C58H94O26
M. Wt
1207.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,...

CAS Number

55466-04-1

Product Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

IUPAC Name

2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

InChI

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54-,55+,56-,57-,58-/m0/s1

InChI Key

KVKRFLVYJLIZFD-QFBKBHHFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Jujuboside A;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@@]4(C5CCC6C7[C@@](CC(O[C@@]78C[C@]6([C@@]5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Description

The exact mass of the compound (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is 1206.6033 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

14

Exact Mass

1206.60333310 g/mol

Monoisotopic Mass

1206.60333310 g/mol

Heavy Atom Count

84

Appearance

Solid powder

Melting Point

223 - 225 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PN3SW9GZ6X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Zhou QH, Zhou XL, Xu MB, Jin TY, Rong PQ, Zheng GQ, Lin Y. Suanzaoren Formulae for Insomnia: Updated Clinical Evidence and Possible Mechanisms. Front Pharmacol. 2018 Feb 9;9:76. doi: 10.3389/fphar.2018.00076. eCollection 2018. Review. PubMed PMID: 29479317; PubMed Central PMCID: PMC5811769.
2: Wan CR, Han DD, Xu JQ, Yin P, Xu XL, Mei C, Liu FH, Xia ZF. Jujuboside A attenuates norepinephrine-induced apoptosis of H9c2 cardiomyocytes by modulating MAPK and AKT signaling pathways. Mol Med Rep. 2018 Jan;17(1):1132-1140. doi: 10.3892/mmr.2017.7938. Epub 2017 Nov 2. PubMed PMID: 29115535.
3: Song P, Zhang Y, Ma G, Zhang Y, Zhou A, Xie J. Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba. J Agric Food Chem. 2017 Sep 27;65(38):8331-8339. doi: 10.1021/acs.jafc.7b02748. Epub 2017 Sep 18. PubMed PMID: 28868886.
4: Lu Y, Yu S, Lin F, Lin F, Zhao X, Wu L, Miao Y, Li H, Deng Y, Geng L. Simultaneous label-free screening of G-quadruplex active ligands from natural medicine via a microfluidic chip electrophoresis-based energy transfer multi-biosensor strategy. Analyst. 2017 Nov 6;142(22):4257-4264. doi: 10.1039/c7an00692f. PubMed PMID: 28835953.
5: Karimov RR, Tan DS, Gin DY. Rapid assembly of the doubly-branched pentasaccharide domain of the immunoadjuvant jujuboside A via convergent B(C(6)F(5))(3)-catalyzed glycosylation of sterically-hindered precursors. Chem Commun (Camb). 2017 May 30;53(43):5838-5841. doi: 10.1039/c7cc01783a. PubMed PMID: 28498382; PubMed Central PMCID: PMC5531170.
6: Zhu L, Wang Z, Zhai X, Sui Z, Wang D, Li Q, Bi K, He B, Wang T. Simultaneous quantitative determination of 13 active components in the traditional Chinese medicinal preparation Suanzaoren oral liquid by HPLC coupled with diode array detection and evaporative light scattering detection. J Sep Sci. 2017 Jun;40(11):2320-2325. doi: 10.1002/jssc.201700061. Epub 2017 Apr 24. PubMed PMID: 28371233.
7: Gossan DP, Alabdul Magid A, Yao-Kouassi PA, Ahibo Coffy A, Josse J, Gangloff SC, Morjani H, Voutquenne-Nazabadioko L. Triterpene glycosides from the aerial parts of Gouania longipetala. Phytochemistry. 2017 Feb;134:71-77. doi: 10.1016/j.phytochem.2016.11.004. Epub 2016 Nov 16. PubMed PMID: 27865442.
8: Han D, Wan C, Liu F, Xu X, Jiang L, Xu J. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway. Evid Based Complement Alternat Med. 2016;2016:9593716. doi: 10.1155/2016/9593716. Epub 2016 May 16. PubMed PMID: 27293469; PubMed Central PMCID: PMC4884826.
9: Degeniee, Zhang WK, Qiao HY, Qu HH, Zhao Y, Wang QG, Xu JK. [Preparation and identification of Jujuboside A artificial antigen]. Zhongguo Zhong Yao Za Zhi. 2016 May;41(10):1880-1883. doi: 10.4268/cjcmm20161020. Chinese. PubMed PMID: 28895337.
10: Cai M, Yu Z, Wang L, Song X, Zhang J, Zhang Z, Zhang W, Li W, Xiang J, Cai D. Tongxinluo reduces brain edema and inhibits post-ischemic inflammation after middle cerebral artery occlusion in rats. J Ethnopharmacol. 2016 Apr 2;181:136-45. doi: 10.1016/j.jep.2016.01.026. Epub 2016 Jan 21. PubMed PMID: 26805468.
11: Zhao HR, Ren Z, Liu CY. [Purification Technology Optimization for Saponins from Ziziphi Spinosae Semen with Macroporous Adsorption Resin by Box-Behnken Design-Response Surface Methodology]. Zhong Yao Cai. 2015 Apr;38(4):831-4. Chinese. PubMed PMID: 26672354.
12: Yang PR, Liang HF, Chu YH, Chen PC, Lin YY. Frequencies and prescription patterns of traditional Chinese medicine use among elderly patients in Taiwan: A population-based study. J Ethnopharmacol. 2015 Jul 1;169:328-34. doi: 10.1016/j.jep.2015.04.046. Epub 2015 May 5. PubMed PMID: 25952167.
13: Wang XX, Ma GI, Xie JB, Pang GC. Influence of JuA in evoking communication changes between the small intestines and brain tissues of rats and the GABAA and GABAB receptor transcription levels of hippocampal neurons. J Ethnopharmacol. 2015 Jan 15;159:215-23. doi: 10.1016/j.jep.2014.11.012. Epub 2014 Nov 18. PubMed PMID: 25449456.
14: Zhang Y, Qiao L, Song M, Wang L, Xie J, Feng H. Hplc-ESI-MS/MS analysis of the water-soluble extract from Ziziphi spinosae semen and its ameliorating effect of learning and memory performance in mice. Pharmacogn Mag. 2014 Oct;10(40):509-16. doi: 10.4103/0973-1296.141777. PubMed PMID: 25422554; PubMed Central PMCID: PMC4239731.
15: Oshima N, Zaima K, Kamakura H, Hamato A, Yamamoto Y, Kang DH, Yokokura T, Goda Y, Hakamatsuka T, Maruyama T. Identification of marker compounds for Japanese Pharmacopoeia non-conforming jujube seeds from Myanmar. J Nat Med. 2015 Jan;69(1):68-75. doi: 10.1007/s11418-014-0864-6. Epub 2014 Aug 13. PubMed PMID: 25115227.
16: Liu Z, Zhao X, Liu B, Liu AJ, Li H, Mao X, Wu B, Bi KS, Jia Y. Jujuboside A, a neuroprotective agent from semen Ziziphi Spinosae ameliorates behavioral disorders of the dementia mouse model induced by Aβ 1-42. Eur J Pharmacol. 2014 Sep 5;738:206-13. doi: 10.1016/j.ejphar.2014.05.041. Epub 2014 Jun 2. PubMed PMID: 24886882.
17: Kim WI, Zhao BT, Zhang HY, Lee JH, Son JK, Woo MH. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6'''-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen. Arch Pharm Res. 2014;37(9):1139-47. doi: 10.1007/s12272-013-0295-z. Epub 2013 Dec 6. PubMed PMID: 24310099; PubMed Central PMCID: PMC4143599.
18: Zhang CY, Wang J, Guo LL, Cheng HP, Cui HM, Wu P, Dong Y, Huang SJ. [Species differentiation and quality assessment of Ziziphus jujuba var. spinosa based on the HPLC fingerprint and quantitative analysis]. Zhong Yao Cai. 2012 Nov;35(11):1758-62. Chinese. PubMed PMID: 23627084.
19: Seo EJ, Lee SY, Kang SS, Jung YS. Zizyphus jujuba and its active component jujuboside B inhibit platelet aggregation. Phytother Res. 2013 Jun;27(6):829-34. doi: 10.1002/ptr.4809. Epub 2012 Aug 15. PubMed PMID: 22893618.
20: Liu C, Li Y, Zhong Y, Huang X, Zheng X, Li N, He S, Mi S, Wang N. An LC-MS/MS method for determination of jujuboside A in rat plasma and its application to pharmacokinetic studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jun 15;899:21-6. doi: 10.1016/j.jchromb.2012.04.029. Epub 2012 May 4. PubMed PMID: 22622062.

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